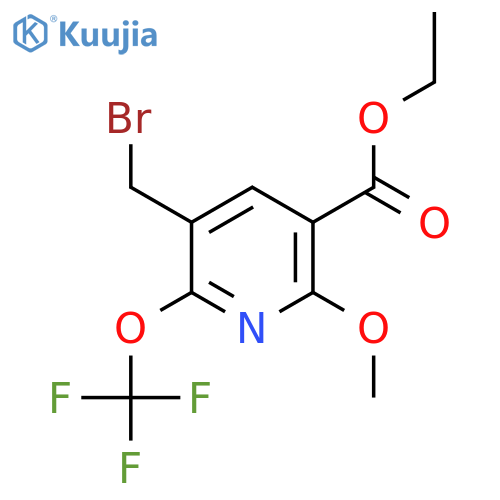Cas no 1805069-75-3 (Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate)

1805069-75-3 structure
商品名:Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate
CAS番号:1805069-75-3
MF:C11H11BrF3NO4
メガワット:358.108553171158
CID:4841222
Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate
-
- インチ: 1S/C11H11BrF3NO4/c1-3-19-10(17)7-4-6(5-12)8(16-9(7)18-2)20-11(13,14)15/h4H,3,5H2,1-2H3
- InChIKey: IFOVENMRZDKGKL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=NC(=C(C(=O)OCC)C=1)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 57.6
Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084630-1g |
Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate |
1805069-75-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
1805069-75-3 (Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
